N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3-Chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety.
- The carboxamide nitrogen is further substituted with a 3-chlorobenzyl group. This structure places it within a class of compounds studied for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-13-6-8-16(9-7-13)23-12-17(21-22-23)18(24)20-11-14-4-3-5-15(19)10-14/h3-10,12H,2,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEOFFZGARONCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Its structural features include a triazole ring and various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 304.78 g/mol |
| LogP | 4.318 |
| PSA (Polar Surface Area) | 24.06 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:
- Inhibition of Enzymes : The compound can inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways.
The exact mechanism remains under investigation, but preliminary studies suggest that it could modulate pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacteria and fungi.
Case Study : In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as penicillin and ampicillin.
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro assays against various cancer cell lines have demonstrated promising results.
The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest.
Antifungal Activity
Similar to its antibacterial properties, the antifungal activity of this compound has been documented in several studies.
Results Summary : The compound showed effective inhibition against Candida albicans with an MIC value indicating potential as a therapeutic agent for fungal infections.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-thiocyanatophenyl)-triazole | Moderate | High |
| N-(3-methoxybenzyl)-triazole | High | Moderate |
| N-(4-chlorophenyl)-triazole | Low | High |
This comparison highlights the unique profile of this compound in terms of its broad-spectrum activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound is compared to analogs with variations in aryl substituents and amide side chains (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Aryl Group Influence: Replacing the 4-ethylphenyl (target compound) with 4-methoxyphenyl (4E) reduces molecular weight (~345.8 vs. 329.0) and alters electronic properties due to the electron-donating methoxy group .
- Amide Side Chain Variations: The 3-chlorobenzyl group (target) contrasts with 2-chloro-6-fluorobenzyl (Z995908944), where additional fluorine enhances lipophilicity and metabolic stability . Aminoethyl substituents () improve water solubility compared to aromatic benzyl groups .
Preparation Methods
Synthesis of 1-(4-Ethylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
The triazole core is synthesized via CuAAC, a regioselective reaction between 4-ethylphenylacetylene and methyl azidoacetate. Copper(I) iodide (CuI) and N,N-diisopropylethylamine (DIPEA) in acetonitrile facilitate the cycloaddition at room temperature, yielding methyl 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylate. Hydrolysis of the ester group using NaOH in tetrahydrofuran (THF)/methanol (MeOH) at reflux conditions produces the carboxylic acid intermediate.
Key Data:
Activation and Coupling with (3-Chlorophenyl)methylamine
The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 343 K, forming an imidazolide intermediate. Subsequent reaction with (3-chlorophenyl)methylamine at 343 K for 1 hour yields the target carboxamide.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Activation | CDI (1.2 equiv), MeCN, 343 K, 30 min | - | |
| Coupling | (3-Chlorophenyl)methylamine, MeCN, 343 K, 1 h | 82% |
Acyl Chloride-Mediated Coupling
Synthesis of 1-(4-Ethylphenyl)-1H-1,2,3-Triazole-4-Carbonyl Chloride
The carboxylic acid intermediate (from Section 1.1) is treated with thionyl chloride (SOCl₂) under reflux to form the acyl chloride. This method avoids CDI, offering a cost-effective alternative.
Key Data:
Amidation with (3-Chlorophenyl)methylamine
The acyl chloride reacts with (3-chlorophenyl)methylamine in dichloromethane (DCM) at room temperature, with triethylamine (Et₃N) as a base. This single-step coupling achieves high purity.
Key Data:
Microwave-Assisted Optimization
Accelerated CuAAC and Hydrolysis
Microwave irradiation replaces conventional heating for the CuAAC step, reducing reaction time from hours to minutes. Methyl azidoacetate and 4-ethylphenylacetylene react in acetonitrile with CuI at 100°C for 10 minutes, achieving a 92% yield. Subsequent hydrolysis under microwave conditions (100°C, 5 minutes) completes the carboxylic acid synthesis.
Key Data:
CDI-Mediated Coupling Under Microwave Conditions
The coupling step benefits from microwave-assisted activation, completing in 15 minutes at 343 K with a 94% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Microwave Coupling | CDI, (3-Chlorophenyl)methylamine, MeCN, 343 K, 15 min | 94% |
Comparative Analysis of Methods
Yield and Efficiency
-
Method 1 (CuAAC + CDI): Total yield ≈ 63% (0.76 × 0.85 × 0.82).
-
Method 2 (Acyl Chloride): Total yield ≈ 69% (0.89 × 0.78).
-
Method 3 (Microwave): Total yield ≈ 77% (0.92 × 0.88 × 0.94).
Reaction Time and Scalability
-
Microwave methods reduce total synthesis time from 6–8 hours to <1 hour.
-
Acyl chloride routes minimize side reactions but require stringent moisture control.
Mechanistic Insights and Challenges
Q & A
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, triazole protons at δ 8.0–8.5 ppm) .
- ¹³C NMR : Confirms carboxamide carbonyl (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm) .
Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1) .
IR Spectroscopy : Detects amide C=O stretches (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. Example NMR Data :
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole H | 8.06 | Singlet |
| Aromatic H (4-ethylphenyl) | 7.16–7.19 | Multiplet |
| Benzyl CH₂ | 4.65 | Quartet |
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
Q. Methodological Answer :
Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes or receptors). The triazole’s nitrogen atoms form hydrogen bonds, while the chlorophenyl group enhances hydrophobic interactions .
QSAR Studies : Correlate substituent electronegativity (e.g., Cl vs. F) with activity. Halogens at the 3-position of the benzyl group improve binding affinity by 20–30% .
MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues for interaction .
Key Finding :
The pyridine moiety (if present) increases solubility and π-π stacking with aromatic residues in target proteins, as shown in similar triazole derivatives .
Basic: What are the key structural features influencing this compound’s biological activity?
Q. Methodological Answer :
- Triazole Core : Acts as a hydrogen bond acceptor, enhancing interactions with enzymes like kinases .
- Chlorophenyl Group : Improves lipophilicity, aiding membrane permeability .
- Carboxamide Linker : Stabilizes conformation via intramolecular hydrogen bonding, critical for target selectivity .
Q. Structure-Activity Relationship (SAR) Table :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of Cl with F | Reduced IC₅₀ by 50% in kinase assays | |
| Addition of ethyl group (4-ethylphenyl) | Increased metabolic stability (t₁/₂ > 6h) |
Advanced: How can crystallographic studies resolve ambiguities in the compound’s 3D structure?
Q. Methodological Answer :
Crystal Growth : Use vapor diffusion with solvents like DMSO/water to obtain single crystals .
SHELX Refinement : Employ SHELXL for high-resolution data (e.g., <1.0 Å) to resolve bond angles and torsional strain in the triazole ring .
Data Interpretation : Anisotropic displacement parameters clarify thermal motion, distinguishing static disorder from dynamic effects .
Case Study :
In a related triazole-carboxamide, crystallography revealed a planar triazole ring (deviation <0.01 Å), confirming conjugation with the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
